molecular formula C21H20ClN3O3 B3020264 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 1005304-61-9

5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No. B3020264
CAS RN: 1005304-61-9
M. Wt: 397.86
InChI Key: QNGVWLNTBPYGEA-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide, also known as Compound A, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A is not fully understood, but it has been shown to interact with various molecular targets in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDACs, 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy metabolism and plays a role in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce myocardial infarction size and improve cardiac function in animal models of myocardial infarction.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A in lab experiments is its specificity for HDACs and AMPK. This allows researchers to study the effects of inhibiting these targets on various cellular processes. However, one limitation of using 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A to achieve the desired effects, which could potentially lead to off-target effects.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A. One area of research could focus on improving the potency of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A as an HDAC inhibitor. Another area of research could focus on identifying the specific molecular targets of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A that are responsible for its anti-tumor and anti-inflammatory effects. Additionally, future research could investigate the potential of 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A as a therapeutic agent for other diseases, such as neurodegenerative diseases and metabolic disorders.

Synthesis Methods

5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,6-dichloropyridazine with p-tolylmagnesium bromide to form 6-(p-tolyl)pyridazin-3-ol. This is followed by the reaction of the pyridazine with 2-bromoethylamine hydrobromide to form 2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethylamine. The final step involves the reaction of 2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethylamine with 5-chloro-2-methoxybenzoic acid to form 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-chloro-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide A has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-14-3-5-15(6-4-14)18-8-10-20(25-24-18)28-12-11-23-21(26)17-13-16(22)7-9-19(17)27-2/h3-10,13H,11-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGVWLNTBPYGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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